molecular formula C31H50O8 B13836904 Oxacyclooctacosa-17,19,21,23,25-pentaen-2-one, 4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-(9CI)

Oxacyclooctacosa-17,19,21,23,25-pentaen-2-one, 4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-(9CI)

Cat. No.: B13836904
M. Wt: 550.7 g/mol
InChI Key: RXFPIRNYTBRDOG-UHFFFAOYSA-N
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Description

Oxacyclooctacosa-17,19,21,23,25-pentaen-2-one, 4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl- (9CI) is a complex organic compound with a molecular formula of C35H58O11 and a molecular weight of 654.83. This compound is characterized by its multiple hydroxyl groups and a unique cyclic structure, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxacyclooctacosa-17,19,21,23,25-pentaen-2-one, 4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl- involves multiple steps, including the formation of the cyclic structure and the introduction of hydroxyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound. Detailed synthetic routes often involve the use of protecting groups to prevent unwanted reactions at the hydroxyl sites .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Oxacyclooctacosa-17,19,21,23,25-pentaen-2-one, 4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Oxacyclooctacosa-17,19,21,23,25-pentaen-2-one, 4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxacyclooctacosa-17,19,21,23,25-pentaen-2-one, 4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Oxacyclooctacosa-17,19,21,23,25-pentaen-2-one, 4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl- lies in its specific arrangement of hydroxyl groups and methyl substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,6,10,12,14,16-hexahydroxy-3,15,27,28-tetramethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O8/c1-21-14-11-9-7-5-6-8-10-12-17-28(35)22(2)29(36)20-27(34)18-25(32)15-13-16-26(33)19-30(37)23(3)31(38)39-24(21)4/h5-12,14,17,21-30,32-37H,13,15-16,18-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFPIRNYTBRDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC(C(C(CC(CC(CCCC(CC(C(C(=O)OC1C)C)O)O)O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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